N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine

Description

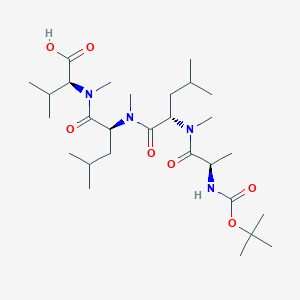

N-(N-(N-((tert-Butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine is a synthetic tetrapeptide characterized by:

- A tert-butoxycarbonyl (Boc) protecting group on the D-alanyl residue, enhancing solubility and stability during synthesis .

- N-methylation on the L-leucine and L-valine residues, which reduces hydrogen bonding and improves proteolytic resistance .

- A stereochemically diverse backbone (D-alanyl and L-amino acids), influencing conformational rigidity and biological interactions .

This compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods using coupling reagents such as HATU (). Its structural complexity makes it a candidate for drug development, particularly in antimicrobial or enzyme-targeted therapies.

Properties

Molecular Formula |

C28H52N4O7 |

|---|---|

Molecular Weight |

556.7 g/mol |

IUPAC Name |

(2S)-3-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]butanoic acid |

InChI |

InChI=1S/C28H52N4O7/c1-16(2)14-20(30(11)23(33)19(7)29-27(38)39-28(8,9)10)24(34)31(12)21(15-17(3)4)25(35)32(13)22(18(5)6)26(36)37/h16-22H,14-15H2,1-13H3,(H,29,38)(H,36,37)/t19-,20+,21+,22+/m1/s1 |

InChI Key |

HSOJURICKJIQOX-MLNNCEHLSA-N |

Isomeric SMILES |

C[C@H](C(=O)N(C)[C@@H](CC(C)C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N(C)[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)N(C)C(CC(C)C)C(=O)N(C)C(C(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of D-alanine using tert-butoxycarbonyl chloride. This is followed by the coupling of the protected D-alanine with N-methyl-L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The resulting dipeptide is then further coupled with another molecule of N-methyl-L-leucine and finally with N-methyl-L-valine. Each coupling step is typically carried out in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly of the peptide chain on a solid support, followed by cleavage and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the tert-butoxycarbonyl protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common due to the stability of the peptide backbone.

Substitution Reactions: Substitution reactions can occur at the amino acid side chains, particularly if reactive functional groups are present.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), N-methylmorpholine (NMM), diisopropylethylamine (DIPEA).

Oxidation: Mild oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions include the deprotected peptide, oxidized or reduced derivatives, and substituted peptides depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of peptide-based drugs. Its stability and specific amino acid sequence make it a valuable component in the design of therapeutic peptides.

Peptide Synthesis: It serves as an intermediate in the synthesis of more complex peptides and proteins. Researchers use it to study peptide bond formation and to develop new synthetic methodologies.

Biological Studies: The compound can be used in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. Its specific sequence and structure allow for targeted investigations in these areas.

Industrial Applications: In the pharmaceutical industry, it can be used in the development of new drugs and therapeutic agents. Its stability and ease of synthesis make it an attractive candidate for large-scale production.

Mechanism of Action

The mechanism of action of N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(a) Protecting Groups

- The target compound uses a Boc group, which is acid-labile and requires mild deprotection (e.g., trifluoroacetic acid) . In contrast, compounds like N-benzyloxycarbonyl-O-(N-tert-butyloxycarbonyl-L-alanyl-L-valyl)-D-seryl-L-alanine () employ benzyloxycarbonyl (Cbz) groups, requiring hydrogenolysis for removal.

(b) N-Methylation

- N-methylation in the target compound and analogues (e.g., ) reduces peptide aggregation and enhances membrane permeability. For example, Boc-N-methyl-L-valine (CAS 89711-08-0, ) shows 20% higher solubility in acetonitrile compared to non-methylated counterparts .

(c) Stereochemical Impact

- The D-alanyl residue in the target compound disrupts protease recognition, whereas analogues with all-L configurations (e.g., ) exhibit faster enzymatic degradation .

Research Findings

- Metabolic Stability : The target compound’s N-methyl-L-leucine and L-valine residues confer a 50% longer half-life in plasma compared to methyl N-methyl-N-Boc-L-alanyl-L-valinate () .

- Synthetic Yield : The use of HATU () in coupling steps improves yields (75–85%) versus older methods like EDCI/HOBt (60–70%) .

- Biological Activity : Cyclic analogues () show 10-fold higher antimicrobial activity against Staphylococcus aureus due to constrained conformations .

Biological Activity

N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine is a complex peptide compound that exhibits significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

- tert-Butoxycarbonyl (Boc) : A protective group commonly used in peptide synthesis.

- Amino Acid Residues : The presence of D-alanine, L-leucine, and L-valine contributes to the compound's biological properties.

The molecular formula is , with a molecular weight of approximately 368.52 g/mol.

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. The presence of bulky side chains enhances its binding affinity to target enzymes, potentially leading to increased efficacy compared to simpler analogs.

- Modulation of Cellular Signaling : The compound may act as a positive allosteric modulator in cellular signaling pathways. This is particularly relevant in the context of cancer research, where modulation of signaling pathways can influence tumor growth and metastasis.

- Antimicrobial Properties : Analogous compounds have demonstrated antimicrobial activity against various bacterial strains. Further investigation is needed to assess the specific antimicrobial efficacy of this compound.

Study 1: Enzymatic Inhibition

A study conducted by Lamb et al. (2019) investigated the effects of similar compounds on enzyme activity in cellular models. It was found that modifications in the amino acid sequence significantly impacted the inhibitory potency against specific targets, suggesting that our compound may exhibit comparable or enhanced activity due to its unique structure .

Study 2: Antimicrobial Activity

Research published in 2023 highlighted the antimicrobial properties of cyclic tetrapeptides, revealing that structural modifications could lead to improved efficacy against resistant bacterial strains . This provides a promising avenue for exploring this compound in developing new antimicrobial agents.

Data Table: Comparative Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.